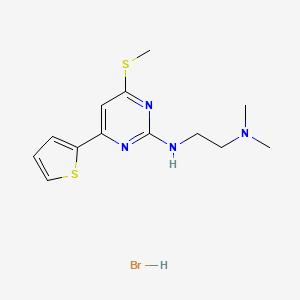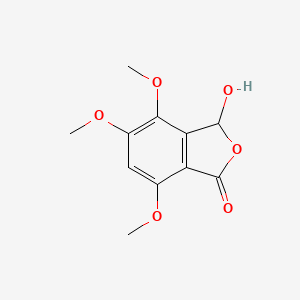![molecular formula C15H27N3O2S B14309232 N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide CAS No. 112195-32-1](/img/no-structure.png)
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules. The structure includes an aromatic ring with an amino group, making it a versatile candidate for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide typically involves multi-step organic reactions. One common route includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-amino-3-propylphenyl ethylamine.
Intermediate Formation: This intermediate is then reacted with 2-bromoethylamine under basic conditions to form the ethylamine derivative.
Sulfonamide Formation: The final step involves the reaction of the ethylamine derivative with ethanesulfonyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups within the molecule.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound can interact with various biomolecules due to its amino and sulfonamide groups. It may be used in the study of enzyme inhibition, protein binding, and other biochemical processes.
Medicine
In medicine, compounds with sulfonamide groups are often explored for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- N-(2-{[2-(4-Amino-3-ethylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- N-(2-{[2-(4-Amino-3-isopropylphenyl)ethyl]amino}ethyl)ethanesulfonamide
Uniqueness
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is unique due to its specific substitution pattern on the aromatic ring. The propyl group at the 3-position provides distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. This uniqueness can lead to different pharmacological profiles and applications compared to its analogs.
Propiedades
| 112195-32-1 | |
Fórmula molecular |
C15H27N3O2S |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
N-[2-[2-(4-amino-3-propylphenyl)ethylamino]ethyl]ethanesulfonamide |
InChI |
InChI=1S/C15H27N3O2S/c1-3-5-14-12-13(6-7-15(14)16)8-9-17-10-11-18-21(19,20)4-2/h6-7,12,17-18H,3-5,8-11,16H2,1-2H3 |
Clave InChI |
VSXWZQFOVYHIDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1)CCNCCNS(=O)(=O)CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)

![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)


